(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-9(2)13-17-18-14(21-13)11-4-6-19(7-5-11)15(20)12-8-22-10(3)16-12/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGTVVFTSCGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the core heterocyclic rings. The process can be summarized as follows:
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Formation of the 1,3,4-Oxadiazole Ring: : This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Synthesis of the Piperidine Derivative: : The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.
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Thiazole Ring Formation: : The thiazole ring is typically formed by the condensation of α-haloketones with thioureas or thioamides.
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Coupling Reactions: : The final step involves coupling the prepared heterocyclic intermediates under conditions that facilitate the formation of the methanone linkage. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.
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Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), which may reduce the oxadiazole or thiazole rings.
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Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the heteroatoms in the oxadiazole and thiazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.
Scientific Research Applications
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone:
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Medicinal Chemistry: : The compound’s heterocyclic structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.
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Biological Studies: : It can be used as a probe to study biochemical pathways and molecular interactions due to its unique structural features.
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Agriculture: : The compound may serve as a pesticide or herbicide, leveraging its potential bioactivity against pests and pathogens.
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Materials Science: : Its structural properties could be exploited in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic or pesticidal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with two classes of molecules:
1,3,4-Oxadiazole Derivatives: Compound 6a (1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine): Features a phenyl-substituted 1,3,4-oxadiazole linked to a 4-methylpiperidine via a sulfonyl group. Unlike the target compound, it lacks the thiazole moiety and methanone linker . Compound w3: A pyrimidine-triazole hybrid with a piperazinyl-methanone group. While structurally distinct, it shares the methanone-piperidine/piperazine framework seen in the target compound .
Physicochemical and Pharmacological Comparisons
Key differences in substituents and linking groups influence physicochemical properties and bioactivity:
- Solubility : The piperidine moiety in the target compound (vs. piperazine in w3) reduces basicity, which could improve aqueous solubility .
- Binding Interactions: The methanone linker in the target compound (vs. sulfonyl in 6a) may offer hydrogen-bonding capabilities, influencing target affinity .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Physicochemical Properties (Inferred)
| Property | Target Compound | Compound 6a | Compound w3 |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol | ~450–500 g/mol | ~500–550 g/mol |
| cLogP | ~2.5–3.5 | ~3.0–4.0 | ~1.5–2.5 |
| Hydrogen Bond Acceptors | 6–7 | 7–8 | 8–9 |
Biological Activity
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic molecule with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, which can be attributed to the presence of multiple heteroatoms and functional groups conducive to interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.36 g/mol. The structure incorporates a piperidine ring, an oxadiazole moiety, and a thiazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 1210657-42-3 |
| Purity | ≥95% |
The biological activity of this compound can be inferred from its structural components:
- Piperidine Ring : Compounds containing piperidine are often associated with neuroactivity and have been shown to interact with neurotransmitter receptors.
- Oxadiazole Moiety : This component is frequently linked to antimicrobial and anticancer properties due to its ability to inhibit certain enzymes and modulate receptor activity.
- Thiazole Group : Thiazoles have been documented for their roles in various therapeutic areas, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The oxadiazole and thiazole rings are particularly effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have shown that the compound demonstrates cytotoxic effects on several cancer cell lines. It has been evaluated for its potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroactivity
Given the presence of the piperidine structure, there is potential for neuropharmacological effects. Related compounds have been studied for their antidepressant and anxiolytic properties.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of the compound against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in vivo, showing promising results in reducing tumor size without severe toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
